molecular formula C13H15N3O4S2 B8442218 N-[5-(4-Methoxy-3-sulfamoyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(4-Methoxy-3-sulfamoyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8442218
M. Wt: 341.4 g/mol
InChI Key: CAEYZLHBDRDAGR-UHFFFAOYSA-N
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Patent
US08129541B2

Procedure details

5-(1-Bromo-2-oxo-propyl)-2-methoxy-benzenesulfonamide (Example 30b) (0.2 g, 0.64 mmol) and N-acetylthiourea (0.075 g, 0.64 mmol) in ethanol (3 ml) are stirred at 70° C. for 4 hours. The mixture is concentrated and the residue is recrystallised from ethanol to give an off-white solid. MH+ (ESMS): Mp 341.9° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:7]=[CH:8][C:9]([O:16][CH3:17])=[C:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH:11]=1)[C:3](=O)[CH3:4].[C:18]([NH:21][C:22]([NH2:24])=[S:23])(=[O:20])[CH3:19]>C(O)C>[CH3:17][O:16][C:9]1[CH:8]=[CH:7][C:6]([C:2]2[S:23][C:22]([NH:21][C:18](=[O:20])[CH3:19])=[N:24][C:3]=2[CH3:4])=[CH:11][C:10]=1[S:12](=[O:14])(=[O:13])[NH2:15]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC(C(C)=O)C=1C=CC(=C(C1)S(=O)(=O)N)OC
Name
Quantity
0.075 g
Type
reactant
Smiles
C(C)(=O)NC(=S)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to give an off-white solid

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)C1=C(N=C(S1)NC(C)=O)C)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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